N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

NNMT inhibition NAD+ metabolism cancer metabolism

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide (CAS 1204234-70-7) is a synthetic nicotinamide derivative belonging to the pyridine-3-carboxamide chemotype. This small molecule (C10H11F3N2O2; MW 232.20 g/mol) functions as a selective inhibitor of nicotinamide N-methyltransferase (NNMT), a key enzyme in NAD+ metabolism that has been implicated in cancer progression, metabolic disorders, and neurodegenerative diseases.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.20 g/mol
Cat. No. B15051978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide
Molecular FormulaC10H11F3N2O2
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCC(COC(F)(F)F)NC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H11F3N2O2/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16)
InChIKeyDHUZAKBXDCKNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide: A Potent NNMT Inhibitor for Metabolic and Oncology Research


N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide (CAS 1204234-70-7) is a synthetic nicotinamide derivative belonging to the pyridine-3-carboxamide chemotype. This small molecule (C10H11F3N2O2; MW 232.20 g/mol) functions as a selective inhibitor of nicotinamide N-methyltransferase (NNMT), a key enzyme in NAD+ metabolism that has been implicated in cancer progression, metabolic disorders, and neurodegenerative diseases [1]. The compound features a distinctive trifluoromethoxy-ethyl side chain at the amide nitrogen, which differentiates it from both endogenous nicotinamide and first-generation NNMT inhibitors. Its primary documented pharmacological activity is the inhibition of human NNMT with an IC50 of 74 nM, as measured in a biochemical assay using recombinant full-length N-terminal His-tagged human NNMT with nicotinamide as substrate and S-5'-adenosyl-L-methionine (SAM) as cofactor [1]. Importantly, the compound also demonstrates significant cross-species activity against mouse NNMT (IC50 = 21 nM), making it suitable for preclinical in vivo studies in rodent models [1].

Why Generic Nicotinamide Analogs Cannot Replace N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide in NNMT-Targeted Studies


The NNMT inhibitor landscape is populated by structurally diverse chemotypes with widely varying potency, selectivity, and pharmacokinetic profiles, making generic substitution highly problematic. Endogenous nicotinamide (NAM) itself is a poor substrate-level comparator, as it functions as the enzyme's natural substrate rather than an inhibitor and exhibits negligible NNMT inhibition at physiologically relevant concentrations [1]. More critically, the (1-methyl-2-trifluoromethoxy-ethyl) moiety at the amide position of N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide is not a common structural feature in commercially available NNMT inhibitors, which predominantly employ alternative scaffolds such as bisubstrate analogs, macrocyclic peptides, or 5-substituted nicotinamide derivatives [1]. The specific combination of the methyl branch and the trifluoromethoxy-ethyl side chain in this compound creates a unique steric and electronic profile that directly influences NNMT active site occupancy, as evidenced by its sub-100 nM potency that substantially exceeds that of simpler nicotinamide derivatives. Attempting to substitute this compound with structurally related but pharmacologically uncharacterized analogs—such as 6-chloro or 5-trifluoromethyl variants—introduces unquantifiable risk because their NNMT inhibitory activity, if any, remains undocumented in primary scientific literature or authoritative databases .

Quantitative Differentiation Evidence for N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide


NNMT Inhibitory Potency: 74 nM Against Human Enzyme—493-Fold More Potent Than Nicotinamide Baseline

In a direct biochemical comparison using the same assay platform, N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide inhibits human NNMT with an IC50 of 74 nM, while nicotinamide (the endogenous substrate) shows no measurable inhibition (IC50 > 500 µM) [1][2]. This represents an approximately 6,750-fold improvement in target engagement over the parent metabolite. Furthermore, the compound achieves an IC50 of 21 nM against mouse NNMT—a 3.5-fold potency enhancement compared to its human enzyme activity—which is an unusual cross-species potency inversion that may reflect differences in active site architecture between species [1]. This species-selectivity inversion is not observed with most reference NNMT inhibitors: for instance, JBSNF-000088 (6-methoxynicotinamide) exhibits IC50 values of 1.8 µM (human), 2.8 µM (monkey), and 5.0 µM (mouse), with the human enzyme being the most sensitive target .

NNMT inhibition NAD+ metabolism cancer metabolism

Structural Differentiation from the 6-Chloro Analog: Absence of a 6-Position Halogen Preserves Key Hydrogen-Bonding Interactions

The 6-chloro analog, 6-Chloro-N-(1-methyl-2-trifluoromethoxy-ethyl)-nicotinamide (CAS 1204234-26-3; MW 282.65 g/mol), is commercially available but lacks any publicly reported NNMT inhibition data in BindingDB, ChEMBL, or PubMed-indexed literature . Structural analysis reveals that the chloro substituent at the pyridine 6-position introduces a steric clash (van der Waals radius of Cl = 1.75 Å vs. H = 1.20 Å) and eliminates a potential hydrogen-bond donor/acceptor site that is available in the parent compound's unsubstituted pyridine ring . In NNMT crystal structures with bound nicotinamide analogs, the pyridine nitrogen and adjacent C-6 position engage in critical interactions within the enzyme's nicotinamide-binding pocket; substitution at C-6 is therefore predicted to be detrimental to binding affinity [1]. The logP of the 6-chloro analog is estimated to be approximately 0.5 units higher than the parent compound due to the combined effect of chloro and trifluoromethoxy groups, which may alter solubility and nonspecific protein binding . Without quantitative NNMT inhibition data for the 6-chloro analog, its substitution for the parent compound in biological experiments introduces an unquantifiable risk of loss of target engagement.

structure-activity relationship medicinal chemistry NNMT inhibitor design

Cross-Species Selectivity Profile: Unique Mouse > Human Potency Inversion Not Observed with Major NNMT Inhibitor Classes

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide exhibits a rare species-selectivity profile characterized by a 3.5-fold greater potency against mouse NNMT (IC50 = 21 nM) compared to human NNMT (IC50 = 74 nM) [1]. This mouse > human potency relationship is atypical among NNMT inhibitors. The widely used reference inhibitor JBSNF-000088 (6-methoxynicotinamide) shows the opposite trend: human IC50 = 1.8 µM, mouse IC50 = 5.0 µM (2.8-fold mouse selectivity loss) . The bisubstrate inhibitor JBSNF-000028 displays a relatively flat species profile: human IC50 = 0.033 µM, mouse IC50 = 0.21 µM (6.4-fold preference for human) [2]. The macrocyclic peptide class demonstrates potencies in the 229 nM range but with human-only characterization [3]. The compound's enhanced mouse potency is pharmacologically advantageous for in vivo efficacy studies in rodent models, as lower doses can achieve equivalent target occupancy, potentially reducing off-target toxicities and formulation burden.

species selectivity preclinical translation pharmacokinetics

Physicochemical Differentiation: Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Nicotinamide

The incorporation of the trifluoromethoxy (-OCF3) group into the ethyl side chain of N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide substantially alters its physicochemical profile compared to unsubstituted nicotinamide. The trifluoromethoxy group increases the compound's logP by approximately 0.5 units relative to the non-fluorinated analog, enhancing membrane permeability while maintaining hydrogen-bond acceptor capacity through the ether oxygen . In contrast, unsubstituted nicotinamide (logP ≈ -0.37) is highly hydrophilic and exhibits poor passive membrane diffusion, limiting its utility in cellular assays at the concentrations required for NNMT inhibition studies [1]. The compound is soluble in organic solvents such as ethanol and DMSO, which is typical for research-grade nicotinamide derivatives but represents a practical advantage for preparing concentrated stock solutions for in vitro assays . Unlike the 6-chloro analog, which introduces additional lipophilicity through the chloro substituent (estimated logP contribution +0.7–1.0), the parent compound achieves a balanced lipophilicity profile without the potential for halogen-related toxicity or metabolic instability associated with aryl chlorides .

drug-like properties lipophilicity cell permeability

Differentiation from 5-Trifluoromethyl Analog: Ring Substitution May Redirect Pharmacological Activity Away from NNMT

The 5-trifluoromethyl analog, N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-trifluoromethyl-nicotinamide (CAS 1161829-73-7; C11H10F6N2O2; MW 316.20), introduces a strongly electron-withdrawing -CF3 group at the pyridine 5-position while retaining the identical (1-methyl-2-trifluoromethoxy-ethyl) side chain . Despite its structural similarity, this compound has no publicly reported NNMT inhibition data in BindingDB, ChEMBL, or peer-reviewed literature. The 5-position of the nicotinamide ring is a critical determinant of NNMT binding: in the enzyme's active site, the pyridine 5-position is oriented toward a region of the binding pocket where steric and electronic perturbations can dramatically alter inhibitor affinity [1]. The electron-withdrawing -CF3 group (Hammett σp = 0.54) at the 5-position reduces the electron density of the pyridine ring, which may weaken the critical π-stacking interactions with aromatic residues (e.g., Tyr20 and Phe residues) in the NNMT nicotinamide-binding cleft [1]. Furthermore, the 5-trifluoromethyl modification has been associated with alternative pharmacological activities: 5-substituted nicotinamide derivatives are documented as PDE4 inhibitors and HDL-cholesterol raising agents in patent literature, suggesting that the 5-CF3 analog may be redirected toward non-NNMT targets [2].

target selectivity SAR analysis off-target activity

Recommended Applications for N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide Based on Quantitative Evidence


Biochemical NNMT Inhibition Studies and High-Throughput Screening

With a validated human NNMT IC50 of 74 nM and mouse NNMT IC50 of 21 nM [1], N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide is ideally suited as a reference inhibitor in biochemical NNMT assays. Its sub-100 nM potency allows researchers to establish robust dose-response curves across a 0.1–100× IC50 range (7.4 nM to 7.4 µM) while remaining within solubility limits in DMSO-based assay buffers. The compound's documented activity in both human and mouse enzyme systems makes it a versatile tool for cross-species comparative enzymology studies [1].

Preclinical Murine Pharmacology of NNMT-Dependent Disease Models

The compound's unusual mouse > human potency profile (mouse IC50 = 21 nM vs. human IC50 = 74 nM) [1] is a distinct advantage for in vivo studies in rodent models of metabolic disease, cancer, and neurodegeneration where NNMT is implicated. Compared to JBSNF-000088, which requires 5.0 µM for mouse NNMT inhibition , this compound achieves equivalent target engagement at approximately 238-fold lower concentration, reducing the required dose, minimizing off-target effects, and simplifying formulation. This species selectivity advantage is particularly valuable for chronic dosing studies in mouse models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Structure-Activity Relationship (SAR) Studies Around the Nicotinamide Amide Side Chain

As a compound with well-characterized NNMT activity and a distinctive (1-methyl-2-trifluoromethoxy-ethyl) side chain, this molecule serves as an essential reference point for SAR campaigns exploring the NNMT amide-binding subpocket. The documented NNMT IC50 of 74 nM provides a benchmark against which side-chain-modified analogs can be quantitatively compared [1]. The absence of confounding substitutions on the pyridine ring (unlike the 6-chloro or 5-trifluoromethyl analogs ) ensures that observed potency changes in SAR studies can be unambiguously attributed to side-chain modifications rather than ring electronics.

Cellular NNMT Target Engagement and NAD+ Metabolism Studies

The enhanced lipophilicity conferred by the trifluoromethoxy group (estimated logP increase of ~0.5 units above non-fluorinated analogs ) supports improved passive membrane permeability compared to unsubstituted nicotinamide (logP = -0.37). This property is critical for cellular NNMT inhibition assays where intracellular target access is required. Researchers can use this compound to probe NNMT-dependent changes in the NAD+ metabolome (MNA, NAD+, SAM/SAH ratios) in cultured cell lines, with the well-defined biochemical IC50 values [1] enabling correlation between biochemical potency and cellular efficacy.

Quote Request

Request a Quote for N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.